Methyl (R)-3-fluoropyrrolidine-3-carboxylate
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Overview
Description
Methyl ®-3-fluoropyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug development and synthesis. The presence of the fluorine atom in the pyrrolidine ring enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-3-fluoropyrrolidine-3-carboxylate typically involves the fluorination of a pyrrolidine precursor. One common method is the nucleophilic substitution reaction where a fluorine source, such as diethylaminosulfur trifluoride (DAST), is used to introduce the fluorine atom into the pyrrolidine ring. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .
Industrial Production Methods: In an industrial setting, the production of Methyl ®-3-fluoropyrrolidine-3-carboxylate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl ®-3-fluoropyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl ®-3-fluoropyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of Methyl ®-3-fluoropyrrolidine-3-carboxylate involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Methyl ®-3-fluoropyrrolidine-3-carboxylate can be compared with other fluorinated pyrrolidine derivatives:
Methyl (S)-3-fluoropyrrolidine-3-carboxylate: The stereochemistry of the fluorine atom can significantly affect the compound’s biological activity and binding affinity.
3-Fluoropyrrolidine-3-carboxylic acid: The presence of the carboxylic acid group instead of the ester group can alter the compound’s solubility and reactivity.
N-Methyl-3-fluoropyrrolidine: The N-methylation can influence the compound’s pharmacokinetic properties and metabolic stability .
Properties
Molecular Formula |
C6H10FNO2 |
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Molecular Weight |
147.15 g/mol |
IUPAC Name |
methyl (3R)-3-fluoropyrrolidine-3-carboxylate |
InChI |
InChI=1S/C6H10FNO2/c1-10-5(9)6(7)2-3-8-4-6/h8H,2-4H2,1H3/t6-/m1/s1 |
InChI Key |
VQPLTCRXZJGCLO-ZCFIWIBFSA-N |
Isomeric SMILES |
COC(=O)[C@]1(CCNC1)F |
Canonical SMILES |
COC(=O)C1(CCNC1)F |
Origin of Product |
United States |
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